2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
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Overview
Description
2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a synthetic organic compound that belongs to the class of aniline derivatives It features an iodine atom attached to the benzene ring and a pyrazole moiety linked via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a reaction between enaminones and hydrazines in the presence of iodine as a catalyst.
Attachment of the Methyl Bridge: The pyrazole is then linked to a methyl group using a suitable alkylating agent.
Iodination of Aniline: The final step involves the iodination of the aniline derivative, which can be achieved using iodine or other iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce nitro or hydroxyl derivatives.
Scientific Research Applications
2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Lacks the pyrazole moiety, making it less versatile in biological applications.
N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline: Does not have the iodine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to the presence of both the iodine atom and the pyrazole ring. This combination enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H12IN3 |
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Molecular Weight |
313.14 g/mol |
IUPAC Name |
2-iodo-N-[(1-methylpyrazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H12IN3/c1-15-8-9(7-14-15)6-13-11-5-3-2-4-10(11)12/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
LIZRJYXHNUENRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=CC=C2I |
Origin of Product |
United States |
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